N,N'-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride
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Overview
Description
N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C18H28Cl2N4. It is a rare and unique compound often used in early discovery research. The compound is characterized by its complex structure, which includes two tetrahydro-2H-azepin-7-yl groups attached to a benzene-1,4-diamine core, and is typically provided as a dihydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride involves multiple steps. One common method includes the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-ol with benzene-1,4-diamine under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of high-efficiency reactors and purification techniques such as crystallization or chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzene-1,4-diamine derivatives .
Scientific Research Applications
N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrahydro-2H-azepine derivatives: These compounds share the tetrahydro-2H-azepine core but differ in their substituents.
Benzene-1,4-diamine derivatives: Compounds with similar benzene-1,4-diamine structures but different side chains.
Uniqueness
N,N’-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride is unique due to its dual tetrahydro-2H-azepin-7-yl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in research for developing new chemical entities and understanding complex biochemical interactions .
Properties
Molecular Formula |
C18H28Cl2N4 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-N,4-N-bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C18H26N4.2ClH/c1-3-7-17(19-13-5-1)21-15-9-11-16(12-10-15)22-18-8-4-2-6-14-20-18;;/h9-12H,1-8,13-14H2,(H,19,21)(H,20,22);2*1H |
InChI Key |
UYAACPBFPNTPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NC2=CC=C(C=C2)NC3=NCCCCC3.Cl.Cl |
Origin of Product |
United States |
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